N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role in the development of radiotracers used in positron emission tomography (PET) imaging, targeting enzymes such as soluble epoxide hydrolase (sEH) which are implicated in various neuropsychiatric conditions .
Scientific Research Applications
This compound has significant applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
The compound N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as Prenylamine , primarily targets the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
Prenylamine acts as an open channel blocker for the NMDA glutamate receptor . This means it prevents the flow of ions through the receptor’s channel when it is open, thereby inhibiting the receptor’s function.
Result of Action
By blocking the NMDA glutamate receptor, Prenylamine can reduce excitatory neurotransmission in the brain. This has the potential to affect a variety of neurological processes. Prenylamine was used as a vasodilator in the treatment of angina pectoris , implying that it may help to relax and widen blood vessels, thereby improving blood flow.
Preparation Methods
The synthesis of N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile and benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final compound is obtained by reacting this amine with appropriate aldehydes and undergoing further methylation and hydrolysis steps .
Chemical Reactions Analysis
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with similar compounds such as:
N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound also targets the dopamine transporter and has applications in neuropsychiatric research.
N-methyl-3,3-diphenylpropylamine: Used as an intermediate in the synthesis of various neuroprotective agents.
These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-28-23-20(13-8-15-26-23)17-22(25(28)30)24(29)27-16-14-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,15,17,21H,14,16H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIGJFAMHIFIDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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